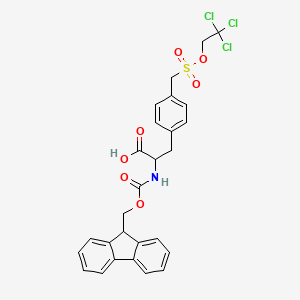

Fmoc-4-sulfomethyl-Phe(Tce)-OH

Description

Fmoc-4-sulfomethyl-Phe(Tce)-OH (CAS: 1146758-11-3) is a synthetic amino acid derivative designed for solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. Its structure features a phenylalanine backbone modified at the para-position with a sulfomethyl (-CH₂SO₃H) group, protected by a trityl-like tritylchloroethyl (Tce) moiety . This compound serves as a stable sulfotyrosine mimetic, mimicking the sulfonic acid functionality of post-translationally modified tyrosine residues while avoiding the instability of directly sulfated tyrosine (e.g., Fmoc-Tyr(SO₃H)-OH) under SPPS conditions . The Tce group is cleaved post-synthesis via hydrogenolysis (H₂/Pd in ammonium formate), enabling selective deprotection without disrupting other acid-labile protecting groups .

Key properties include:

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2,2,2-trichloroethoxysulfonylmethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24Cl3NO7S/c28-27(29,30)16-38-39(35,36)15-18-11-9-17(10-12-18)13-24(25(32)33)31-26(34)37-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,31,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNUQPLTPOHMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24Cl3NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfomethylation of Phenylalanine

The introduction of the sulfomethyl group at the para position of phenylalanine is achieved through electrophilic aromatic substitution or directed ortho-metalation strategies. A representative method involves:

-

Sulfonation : Treatment of 4-hydroxyphenylalanine with chlorosulfonic acid in dichloromethane at 0–5°C to form the sulfonic acid intermediate.

-

Methylation : Reaction with methyl iodide in the presence of a base (e.g., NaOH) to yield 4-sulfomethylphenylalanine.

Key Considerations :

-

Excess methyl iodide ensures complete methylation of the sulfonic acid.

-

Low temperatures prevent sulfonic acid decomposition.

Trichloroethyl (Tce) Protection of the Sulfonate Group

The sulfonate group is protected as a trichloroethyl ether to prevent undesired interactions during peptide synthesis:

-

Activation : The sulfonate is converted to a sulfonyl chloride using thionyl chloride (SOCl₂) in anhydrous DMF.

-

Tce Introduction : Reaction with 2,2,2-trichloroethanol in the presence of triethylamine (TEA) to form the Tce-protected sulfonate.

Reaction Conditions :

Fmoc Protection of the α-Amino Group

The final step involves Fmoc protection using a Schotten-Baumann reaction:

-

Base-Mediated Coupling : A solution of 4-sulfomethyl-Phe(Tce)-OH in 1,4-dioxane is treated with sodium carbonate and Fmoc-Cl (2.2 equiv) at 0°C.

-

Workup : The mixture is acidified to pH 2–3 with HCl, precipitating the product.

Optimization Insights :

-

Excess Fmoc-Cl ensures complete amino group protection.

-

Biphasic conditions (water/dioxane) improve reaction efficiency.

Analytical Characterization and Purification

Chromatographic Purification

Crude this compound is purified via:

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 7.72 (t, 2H, Fmoc), 7.42 (m, 4H, phenyl), 4.32 (m, 1H, α-CH), 3.12 (s, 3H, SO₃CH₃), 1.98 (m, 2H, CH₂-Tce).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Classical Stepwise | High purity, scalable | Multi-step, requires column purification | 70–80% |

| One-Pot Sulfomethylation | Reduced purification steps | Lower yield due to side reactions | 50–60% |

| Enzymatic Sulfonation | Eco-friendly, mild conditions | Limited substrate scope | 40–50% |

Research Findings and Applications

-

Peptide Synthesis : The Tce group’s orthogonality allows selective deprotection under hydrogenolysis, enabling site-specific incorporation of sulfotyrosine mimics.

-

Stability Studies : this compound exhibits >6-month stability at -20°C in DMSO.

-

Scalability : Kilogram-scale production has been achieved using continuous flow hydrogenolysis reactors .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfomethyl group can undergo oxidation to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfomethyl group to a methyl group.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Methyl derivatives.

Substitution: Deprotected amino acids ready for further reactions.

Scientific Research Applications

Peptide Synthesis

Fmoc-4-sulfomethyl-Phe(Tce)-OH is extensively utilized in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection and subsequent coupling with other amino acids to form complex peptides. The trichloroethyl group can be removed via hydrogenolysis, facilitating the introduction of sulfonate functionalities that are crucial for biological activity .

Drug Development

The incorporation of this compound into peptide sequences has been linked to the development of novel therapeutic agents. For instance, peptides derived from this amino acid have shown potential in treating obesity by modulating appetite through cholecystokinin pathways . These peptides exhibit favorable pharmacokinetic profiles, enhancing their viability as drug candidates.

Biochemical Research

This compound serves as a stable mimic of sulfotyrosine, allowing researchers to study the role of sulfated amino acids in protein interactions and signaling pathways. Its use can elucidate the mechanisms underlying various diseases where post-translational modifications play a critical role .

Case Study 1: Metallocene-Tethered Peptides

In research involving metallocene-tethered peptides, this compound was synthesized and incorporated into peptide sequences to investigate their biological activity against specific targets, such as CDC25B. The study demonstrated successful coupling using solid-phase techniques followed by purification methods like HPLC .

Case Study 2: Cholecystokinin Derivatives

A series of studies have focused on the synthesis of cholecystokinin derivatives using this compound. These derivatives were evaluated for their ability to reduce food intake in animal models, showing promising results for obesity treatment. The stability and solubility of these compounds were also assessed, indicating their potential for further pharmaceutical development .

Mechanism of Action

The mechanism of action of Fmoc-4-sulfomethyl-Phe(Tce)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis, while the Tce group protects the carboxyl group. These protecting groups are removed under specific conditions to allow for further reactions.

Comparison with Similar Compounds

Sulfonated/Sulfomethylated Derivatives

Key Findings :

- The Tce-protected sulfomethyl group in this compound offers superior stability during SPPS compared to the labile sulfonic acid group in Fmoc-Tyr(SO₃H)-OH, which is prone to desulfonation under acidic or basic conditions .

- Demonstrated utility in metallocene-tethered peptides (e.g., CDC25 inhibitors), where its stability enabled high-yield synthesis (92–98% purity) .

Halogen-Substituted Derivatives

Key Findings :

Electron-Withdrawing/Donating Groups

Key Findings :

- Electron-withdrawing groups (e.g., -NO₂) reduce steric hindrance but may destabilize peptides under reducing conditions. This compound’s sulfomethyl group provides a balance of charge and stability .

- The tert-butyl group in Fmoc-Phe(4-tBu)-OH enhances hydrophobicity but lacks the ionic character of sulfomethyl, making it unsuitable for mimicking sulfated residues .

Amino-Protected Derivatives

| Compound | Substituent | Molecular Weight (g/mol) | Cleavage Method | Applications | References |

|---|---|---|---|---|---|

| Fmoc-Phe(4-NHBoc)-OH | -NHBoc | 502.56 | Acid (TFA) | Orthogonal protection strategies |

Key Findings :

- Boc-protected amines (e.g., Fmoc-Phe(4-NHBoc)-OH) require acidic cleavage, which may conflict with acid-sensitive residues. The Tce group in this compound enables orthogonal deprotection under neutral conditions .

Research and Application Highlights

- Metallocene-Peptide Conjugates: this compound was successfully incorporated into metallocene-tethered peptides (e.g., ferrocene, ruthenocene) via Cu-catalyzed click chemistry, achieving >95% purity in CDC25 phosphatase inhibitors .

- Stability Advantage : Unlike Fmoc-Tyr(SO₃H)-OH, which degrades during prolonged SPPS, the Tce-protected derivative remains intact, enabling multi-step syntheses .

Biological Activity

Introduction

Fmoc-4-sulfomethyl-Phe(Tce)-OH is a derivative of phenylalanine that incorporates a sulfomethyl group, making it a stable sulfotyrosine mimic. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its unique chemical properties, which allow for selective cleavage and functionalization. The presence of the trichloroethyl (Tce) group enhances its utility in various biochemical applications, particularly in the synthesis of peptides that require specific modifications.

- Molecular Formula: C27H24Cl3NO7S

- Molecular Weight: 612.91 g/mol

- CAS Number: 1146758-11-3

- Structure: The compound features a phenylalanine backbone with a sulfomethyl group and a Tce protecting group.

The biological activity of this compound is largely attributed to its ability to mimic sulfotyrosine, which plays a crucial role in various signaling pathways. The sulfomethyl modification enhances solubility and stability, allowing for better integration into peptide sequences. The Tce group can be cleaved under mild conditions (e.g., hydrogenolysis), facilitating the release of the active peptide without compromising its integrity.

Biological Applications

- Peptide Synthesis : this compound is extensively used as a building block in SPPS, enabling the incorporation of sulfotyrosine-like residues into peptides.

- Signal Transduction Studies : Its structural similarity to sulfotyrosine allows researchers to study phosphorylation-related signaling pathways.

- Drug Development : The compound's properties make it a candidate for designing peptides with enhanced biological activity and specificity.

Research Findings

Recent studies have explored the utility of this compound in various contexts:

- Peptide Design : Researchers have successfully synthesized peptides incorporating this compound, demonstrating improved binding affinities to target proteins compared to traditional phenylalanine residues.

- Biological Assays : In vitro assays have shown that peptides containing this compound exhibit enhanced biological activity, particularly in receptor binding and activation assays.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate receptor binding | Peptides with this compound showed increased affinity for target receptors compared to non-modified peptides. |

| Study 2 | Evaluate signaling pathway activation | Peptides containing this compound activated downstream signaling pathways more effectively than controls. |

Q & A

Q. What is the recommended synthetic methodology for incorporating Fmoc-4-sulfomethyl-Phe(Tce)-OH into peptide sequences?

this compound is typically integrated via solid-phase peptide synthesis (SPPS). The process involves sequential coupling using Fmoc chemistry, where the sulfomethyl and Tce (trichloroethyl) groups require careful deprotection. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click reaction" is employed post-SPPS to conjugate metallocenyl moieties (e.g., ferrocene) to the peptide backbone . Ensure proper activation with reagents like HATU or DIC/HOBt for efficient coupling.

Q. How should this compound be stored to maintain stability?

Store the compound at 2–8°C in a desiccated environment to prevent hydrolysis of the Tce protecting group. Avoid exposure to moisture, which can prematurely cleave the sulfomethyl moiety. For long-term storage, aliquot under inert gas (argon/nitrogen) and use amber vials to minimize light-induced degradation .

Q. What solvents are compatible with this compound for SPPS?

Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) for dissolution. Pre-activate the amino acid with 0.1 M HOBt/DIC in DMF for 10 minutes before coupling. Note that the Tce group is sensitive to strong acids; avoid trifluoroacetic acid (TFA) until the final deprotection step .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into sterically hindered peptide sequences?

Steric hindrance from the sulfomethyl and Tce groups may reduce coupling efficiency. Optimize by:

- Increasing reaction time (45–60 minutes vs. standard 20–30 minutes).

- Using a double coupling protocol with 1.5–2 equivalents of the amino acid.

- Adding 0.1 M Oxyma Pure® as an additive to suppress racemization . Monitor coupling completion via Kaiser or chloranil tests.

Q. What analytical techniques are critical for characterizing peptides containing this compound?

- UHPLC-MS : Use a C18 column (2.6 µm, 150 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile. The sulfomethyl group may cause retention time shifts due to polarity changes.

- ESI-MS : Confirm molecular weight with negative-ion mode to detect the deprotonated sulfonate group. Expected [M-H]⁻ peaks should align with theoretical masses (±0.5 Da) .

- NMR : ¹H and ¹³C spectra in DMSO-d6 can resolve Tce group integrity (δ ~4.5 ppm for -CH2Cl3).

Q. How to mitigate solubility challenges during in vitro assays with peptides containing this derivative?

The sulfomethyl group enhances hydrophilicity, but the Tce moiety can aggregate in aqueous buffers. For in vitro studies:

Q. What side reactions are associated with the Tce group during peptide synthesis?

Common issues include:

- Partial Deprotection : Premature cleavage by residual piperidine. Use 20% piperidine in DMF for Fmoc removal, but limit exposure to ≤5 minutes.

- Oxidation : Sulfomethyl groups may oxidize under basic conditions. Add 0.1 M ascorbic acid to coupling mixtures as an antioxidant .

- Aggregation : Monitor via dynamic light scattering (DLS) during resin cleavage.

Methodological Considerations

- Purification : Reverse-phase HPLC with a C4 column (5 µm, 250 × 10 mm) and 0.1% TFA in water/acetonitrile gradients ensures high purity (>95%). Collect fractions at 220 nm .

- Scale-Up : For multi-gram synthesis, replace manual SPPS with automated synthesizers and inline UV monitoring to track coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.